molecular formula C12H9Br2IO4S B3054336 Bis(4-bromophenyl)iodanium hydrogen sulfate CAS No. 59695-83-9

Bis(4-bromophenyl)iodanium hydrogen sulfate

Cat. No.: B3054336
CAS No.: 59695-83-9
M. Wt: 535.98 g/mol
InChI Key: LNCVZSREJNUEMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-bromophenyl)iodanium hydrogen sulfate: is an organoiodine compound that features two bromophenyl groups attached to an iodine atom, with a hydrogen sulfate counterion. This compound is known for its utility in various organic synthesis reactions, particularly as an oxidizing agent and in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-bromophenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with bromobenzene under oxidative conditions. A common method includes the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out in an acidic medium, often with sulfuric acid, to facilitate the formation of the hydrogen sulfate counterion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of iodonium salts.

    Substitution: Formation of substituted aromatic compounds.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Bis(4-bromophenyl)iodanium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(4-bromophenyl)iodanium hydrogen sulfate exerts its effects involves the transfer of the iodonium ion to the substrate. This transfer facilitates various reactions, such as oxidation and coupling, by providing a highly reactive intermediate. The molecular targets and pathways involved include the activation of aromatic rings and the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • Bis(4-bromophenyl)iodonium chloride
  • Bis(4-bromophenyl)iodonium nitrate
  • Bis(4-bromophenyl)iodonium acetate

Comparison: Bis(4-bromophenyl)iodanium hydrogen sulfate is unique due to its hydrogen sulfate counterion, which provides distinct solubility and reactivity properties compared to other iodonium salts. This uniqueness makes it particularly useful in specific synthetic applications where other iodonium salts may not be as effective .

Properties

IUPAC Name

bis(4-bromophenyl)iodanium;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2I.H2O4S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h1-8H;(H2,1,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCVZSREJNUEMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[I+]C2=CC=C(C=C2)Br.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2IO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627861
Record name Bis(4-bromophenyl)iodanium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59695-83-9
Record name Bis(4-bromophenyl)iodanium hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 2
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 3
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 4
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 5
Reactant of Route 5
Bis(4-bromophenyl)iodanium hydrogen sulfate
Reactant of Route 6
Reactant of Route 6
Bis(4-bromophenyl)iodanium hydrogen sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.